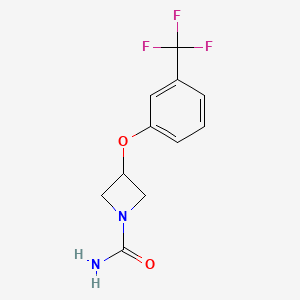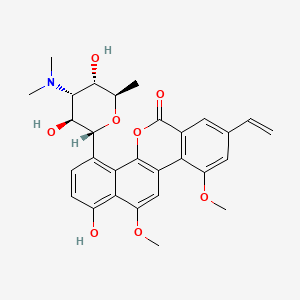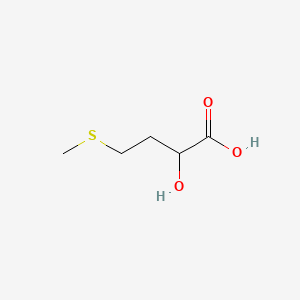
Dezinamide
Descripción general
Descripción
La Dezinamida es un fármaco antiepiléptico potencial que se une al canal de sodio sensible al voltaje. Es un metabolito de la fluzinamida y ha demostrado actividad en la prevención de convulsiones máximas inducidas en ratones o ratas por electroshock y convulsiones umbral inducidas en ratones por metrazol, bicuculina y picrotoxina .
Métodos De Preparación
La síntesis de la dezinamida implica la reacción de 3-[3-(trifluorometil)fenoxi]azetidina con N-nitrocarbamida. Este método implica una reacción orientada a la industria del cierre del anillo de azetidina para producir N-bencil-3-hidroxizzetidina, que finalmente se convierte en dezinamida a través de intermediarios clave, las sales de Bunte . Los métodos de producción industrial de la dezinamida no están ampliamente documentados, pero la ruta sintética mencionada es práctica para la producción a gran escala.
Análisis De Reacciones Químicas
La dezinamida experimenta varias reacciones químicas, que incluyen:
Reducción: Las reacciones de reducción que involucran a la dezinamida no se informan comúnmente.
Sustitución: La dezinamida puede sufrir reacciones de sustitución, particularmente con su grupo trifluorometil. Los reactivos y las condiciones comunes que se utilizan en estas reacciones incluyen agentes oxidantes fuertes para la oxidación y nucleófilos para las reacciones de sustitución.
Aplicaciones Científicas De Investigación
La dezinamida tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Mecanismo De Acción
La dezinamida ejerce sus efectos uniéndose al canal de sodio sensible al voltaje, que juega un papel crucial en la propagación de los potenciales de acción en las neuronas. Al unirse a este canal, la dezinamida inhibe la entrada de iones de sodio, estabilizando así la membrana neuronal y previniendo el disparo neuronal excesivo que conduce a las convulsiones. Los objetivos moleculares y las vías involucradas incluyen los canales de sodio sensibles al voltaje y las vías de señalización asociadas que regulan la excitabilidad neuronal .
Comparación Con Compuestos Similares
La dezinamida pertenece a la clase de compuestos orgánicos conocidos como trifluorometilbencenos. Los compuestos similares incluyen:
Fluzinamida: El compuesto padre de la dezinamida, también un fármaco antiepiléptico.
Lamotrigina: Otro fármaco antiepiléptico que también se dirige a los canales de sodio, pero tiene una estructura química diferente.
Propiedades
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)7-2-1-3-8(4-7)18-9-5-16(6-9)10(15)17/h1-4,9H,5-6H2,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAILJLSVRAGSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)N)OC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238406 | |
| Record name | Dezinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91077-32-6 | |
| Record name | Dezinamide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091077326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dezinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEZINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C85G40F6YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















